molecular formula C11H6N4O7 B14537580 3-(2,4,6-Trinitrophenoxy)pyridine CAS No. 62215-39-8

3-(2,4,6-Trinitrophenoxy)pyridine

Cat. No.: B14537580
CAS No.: 62215-39-8
M. Wt: 306.19 g/mol
InChI Key: ISPHCVTZEAJHTE-UHFFFAOYSA-N
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Description

3-(2,4,6-Trinitrophenoxy)pyridine (CAS 287393-86-6) is a specialized organic compound of significant interest in materials and analytical chemistry research. This molecule is structurally composed of a 2,4,6-trinitrophenol (picric acid) moiety linked to a pyridine ring via an ether bond. The trinitrophenol group is a well-known electron-deficient unit with high explosive power, while the pyridine ring can act as an electron donor, creating a system with potential for electron transfer processes . Its primary research value lies in the field of chemical sensing and explosive detection. The electron-deficient nature of the trinitrophenol group makes this compound, and its structural analogs, a potent quencher of fluorescence via photo-induced electron transfer (PET) and resonance energy transfer (RET) mechanisms . Researchers are exploring the use of such compounds as model analytes or key components in developing fluorescent probes and chemosensors for the sensitive and selective detection of hazardous nitroaromatic explosives in aqueous and solid states . Furthermore, the presence of both nitro and pyridine functional groups makes it a candidate for investigating nonlinear optical (NLO) properties and for use in the synthesis of coordination polymers and other advanced materials . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with extreme care, adhering to all relevant safety protocols, as trinitrophenol derivatives are known to be toxic, mutagenic, and highly explosive .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62215-39-8

Molecular Formula

C11H6N4O7

Molecular Weight

306.19 g/mol

IUPAC Name

3-(2,4,6-trinitrophenoxy)pyridine

InChI

InChI=1S/C11H6N4O7/c16-13(17)7-4-9(14(18)19)11(10(5-7)15(20)21)22-8-2-1-3-12-6-8/h1-6H

InChI Key

ISPHCVTZEAJHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Construction of the 3-Phenoxypyridine (B1582220) Core

The synthesis of the 3-phenoxypyridine core is a critical first step in the generation of the target molecule. This foundational structure can be assembled through various organic chemistry strategies, primarily revolving around nucleophilic aromatic substitution and the de novo construction of the pyridine (B92270) ring itself.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) stands as a prominent method for forging the ether linkage in 3-phenoxypyridine. This approach typically involves the reaction of a halopyridine with a phenoxide salt. The reactivity of halopyridines towards nucleophilic substitution is notably influenced by the position of the halogen and the presence of activating or deactivating groups on the ring. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

The general mechanism for SNAr reactions on aromatic rings involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize this intermediate, thereby facilitating the reaction. libretexts.orgnih.gov In the context of synthesizing 3-phenoxypyridine, this would involve the reaction of a 3-halopyridine with a phenoxide. While the 3-position is less activated than the 2- or 4-positions, the reaction can still proceed, often requiring specific reaction conditions to achieve viable yields. A study on the kinetics of nucleophilic substitution of various bromopyridines with phenoxide ions provides insight into the reactivity of these systems. acs.org

Reactant 1Reactant 2ProductKey Features
3-Halopyridine (e.g., 3-bromopyridine)Phenoxide Salt (e.g., sodium phenoxide)3-PhenoxypyridineFormation of ether linkage via SNAr.
2,6-Dichloropyridines1-MethylpiperazineSubstituted PyridinesStudies show steric factors of substituents influence regioselectivity. researchgate.net
2,4,6-TrinitrochlorobenzeneSodium Hydroxide2,4,6-TrinitrophenolExample of a highly activated aryl halide undergoing SNAr. libretexts.org

Pyridine Ring Formation via Cyclocondensation and Cycloaddition Reactions

An alternative to functionalizing a pre-existing pyridine ring is the de novo synthesis of the pyridine core itself, with the phenoxy group already incorporated or introduced during the cyclization process. Cyclocondensation and cycloaddition reactions are powerful tools for constructing heterocyclic rings like pyridine. baranlab.org

One of the most common approaches to pyridine synthesis is the condensation of carbonyl compounds with an amine source. baranlab.org For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netderpharmachemica.com Variations of this method could potentially be adapted to incorporate a phenoxy-substituted precursor.

Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a sophisticated method for constructing pyridine rings. nih.gov This reaction typically involves the co-cyclization of alkynes and a nitrile. By carefully selecting the starting materials, a phenoxy-substituted alkyne or nitrile could be employed to directly generate a 3-phenoxypyridine derivative.

Other cycloaddition strategies, such as the Diels-Alder reaction of 1-azadienes, have also been explored for pyridine synthesis. baranlab.org However, these methods can sometimes be limited by issues of regioselectivity and reactivity. researchgate.net

Reaction TypePrecursorsProductKey Features
CyclocondensationCarbonyl compounds, ammoniaPyridine ringA classic and versatile method for pyridine synthesis. baranlab.org
[2+2+2] CycloadditionAlkynes, NitrilesPyridine ringTransition-metal catalyzed, allowing for controlled substitution. nih.gov
Diels-Alder Reaction1-Azadienes, Alkenes/AlkynesPyridine ringInverse-demand Diels-Alder is often favored. baranlab.org
Ring ExpansionPyrrolesPyridinesCan be achieved with halocarbenes, though may yield isomeric mixtures. youtube.com

Introduction of the 2,4,6-Trinitrophenyl Moiety

Once the 3-phenoxypyridine scaffold is in place, the next crucial step is the introduction of the 2,4,6-trinitrophenyl group. This is typically achieved through derivatization of the phenoxy group.

Derivatization Strategies

The term "derivatization" in this context refers to the chemical modification of the phenol (B47542) precursor to introduce the three nitro groups onto the benzene (B151609) ring. This process dramatically alters the electronic and energetic properties of the molecule. The 2,4,6-trinitrophenyl group, also known as the picryl group, is a well-known electron-withdrawing and explosive-sensitizing moiety. ebi.ac.ukebi.ac.uk

Derivatization strategies in a broader chemical context are often employed to enhance the analytical detection of molecules. nih.govresearchgate.netxjtu.edu.cn For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) is used to derivatize compounds containing carboxyl, carbonyl, and phosphoryl groups to improve their detection by mass spectrometry. nih.govnih.gov While the purpose here is different—to create an energetic material—the underlying principle of targeted chemical modification remains the same. The synthesis of related energetic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and tetryl (B1194171) (2,4,6-trinitrophenyl-N-methylnitramine) involves nitration of a precursor molecule. cdc.govnih.gov

Specific Reaction Pathways for Trinitrophenylation

The most direct method for introducing the three nitro groups onto the phenol ring of a phenoxypyridine precursor is through electrophilic aromatic substitution, specifically nitration. This is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid."

The reaction proceeds stepwise, with the nitro groups being added one at a time. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which facilitates the initial nitration steps. The presence of the first and second nitro groups deactivates the ring towards further electrophilic attack, requiring forcing conditions to achieve trinitration.

An alternative pathway could involve the synthesis of 2,4,6-trinitrophenol (picric acid) nih.gov first, followed by its coupling with a suitable 3-substituted pyridine derivative. However, the direct SNAr reaction of picric acid with a halopyridine can be challenging due to the reduced nucleophilicity of the highly acidic picric acid.

A more plausible approach would be to start with 3-(phenoxy)pyridine and perform the nitration as the final step. The reaction conditions would need to be carefully controlled to avoid undesired side reactions, such as oxidation of the pyridine ring or cleavage of the ether linkage. The synthesis of related compounds like 2,4,6-triaryl pyridines often involves multi-step sequences where the aromatic rings are functionalized prior to the final pyridine ring formation. researchgate.netorgchemres.orgnih.gov

Advanced Characterization of Synthetic Intermediates and Product Purity Assessment

The unambiguous identification and purity assessment of 3-(2,4,6-trinitrophenoxy)pyridine and its synthetic intermediates are paramount. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the pyridine and trinitrophenyl rings provide definitive evidence of their connectivity. For instance, the characteristic signals for the pyridine ring protons and the distinct chemical shifts of the aromatic protons on the trinitrophenyl ring can be used to confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The strong absorptions corresponding to the C-O-C ether linkage and the symmetric and asymmetric stretching vibrations of the nitro groups (typically in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹) would be prominent features in the IR spectrum of the final product.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. researchgate.net Fragmentation patterns observed in the mass spectrum can also offer structural information.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. iglobaljournal.comresearchgate.net By using a suitable stationary phase and mobile phase, the desired product can be separated from any unreacted starting materials or byproducts. Co-injection with an authentic standard, if available, can further confirm the identity of the product. ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable intermediates, GC-MS can be a valuable analytical technique. nih.gov

Other Techniques:

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, providing a fundamental check of its empirical formula. researchgate.netresearchgate.net

Analytical TechniqueInformation Obtained
¹H and ¹³C NMRMolecular structure, connectivity of atoms. ijpsr.comresearchgate.net
IR SpectroscopyPresence of key functional groups (e.g., -NO₂, C-O-C). researchgate.net
Mass SpectrometryMolecular weight and elemental composition. ijpsr.com
HPLCPurity assessment and reaction monitoring. iglobaljournal.comresearchgate.net
Elemental AnalysisPercentage composition of elements (C, H, N). researchgate.netresearchgate.net
X-ray CrystallographyUnambiguous 3D molecular structure. mdpi.comresearchgate.net

Mechanistic Investigations of Synthesis Pathways and Reaction Kinetics

The synthesis of this compound typically involves the reaction of 3-hydroxypyridine (B118123) with a highly electrophilic picryl derivative, such as 1-chloro-2,4,6-trinitrobenzene. Mechanistic studies, primarily through kinetic analysis of analogous reactions, have provided significant insight into the pathway of this nucleophilic aromatic substitution (SNAr).

The reaction proceeds with the oxygen atom of 3-hydroxypyridine acting as the nucleophile, attacking the electron-deficient carbon atom (C1) of the trinitrobenzene ring. researchgate.net This is in contrast to 4-hydroxypyridine, which reacts as a nitrogen nucleophile, and 2-hydroxypyridine, which can react as an ambident nucleophile at both nitrogen and oxygen. researchgate.net

Kinetic investigations into the reactions of pyridines with various 2,4,6-trinitrophenyl substrates consistently support a stepwise mechanism involving the formation of a tetrahedral intermediate. nih.govrsc.org This is a hallmark of the SNAr pathway.

The key findings from these mechanistic studies are:

Stepwise Mechanism: The reaction is not a single concerted step but proceeds through the formation of a zwitterionic tetrahedral intermediate, often referred to as a Meisenheimer complex. nih.gov

Rate-Limiting Step: The Brönsted-type plots (logarithm of the rate constant vs. pKa of the nucleophile) for these reactions are characteristically non-linear or biphasic. nih.govrsc.org This curvature indicates a change in the rate-determining step of the reaction.

Brönsted Coefficients: For pyridines with high basicity (high pKa), the breakdown of the tetrahedral intermediate to form the products is the rate-limiting step, characterized by a low Brönsted coefficient (β₁). Conversely, for less basic pyridines (low pKa), the initial nucleophilic attack and formation of the intermediate is rate-limiting, resulting in a high Brönsted coefficient (β₂). nih.gov

A kinetic study of the pyridinolysis of 2,4,6-trinitrophenyl O-ethyl dithiocarbonates in water at 25.0 °C revealed a biphasic Brönsted plot. nih.gov Under an excess of the amine nucleophile, pseudo-first-order rate coefficients were observed that showed a linear relationship with the free amine concentration. nih.gov This study provides valuable data that can be used to understand the reactivity in the synthesis of this compound.

Table 1: Kinetic Data for Pyridinolysis of 2,4,6-Trinitrophenyl Derivatives

SubstrateNucleophileβ₁ (high pKa)β₂ (low pKa)pKₐ⁰ (curvature center)Mechanism FeatureSource
2,4,6-Trinitrophenyl O-Ethyl DithiocarbonatePyridines0.20.95.6Formation of a zwitterionic tetrahedral intermediate (T±) nih.gov
2,4,6-Trinitrophenyl ThiolacetatePyridines--4.9Non-linear Brönsted plot indicating a tetrahedral intermediate rsc.org

The data show that for the reaction with the trinitro derivative, the change in the rate-limiting step occurs at a pKa of 5.6. nih.gov Pyridines with a pKa above this value lead to a situation where the expulsion of the leaving group from the intermediate is rate-limiting, whereas pyridines with a pKa below this value result in the formation of the intermediate being rate-limiting. This detailed kinetic behavior strongly supports a multi-step SNAr pathway for the synthesis of ethers like this compound.

Advanced Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic analysis has been instrumental in confirming the connectivity and electronic environment of the atoms within the 3-(2,4,6-trinitrophenoxy)pyridine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear (e.g., ¹⁴N) Analyses

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopic data provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. In a related pyridine (B92270) compound, the proton signals for the pyridine ring are typically observed in the aromatic region of the spectrum. For instance, in pyridine itself, the protons appear at approximately 8.52 ppm (H-2, H-6), 7.16 ppm (H-3, H-5), and 7.54 ppm (H-4). chemicalbook.com The substitution pattern in this compound would lead to distinct shifts and coupling patterns for the remaining protons on both the pyridine and the trinitrophenyl rings. Quaternization of the nitrogen in a pyridine ring, which can be analogous to the electronic effects of the trinitrophenyl group, is known to cause a significant deshielding of the ring protons. researchgate.net

Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom. The carbons of the pyridine ring and the trinitrophenyl ring would appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitro groups and the ether linkage.

Table 1: Representative ¹H NMR Data for a Pyridine Ring

ProtonChemical Shift (ppm)
H-2, H-6~8.52
H-3, H-5~7.16
H-4~7.54

Note: Data is for unsubstituted pyridine and serves as a reference. chemicalbook.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

FTIR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. scifiniti.comnih.gov In the case of this compound, the FTIR and Raman spectra would be characterized by several key vibrational bands.

The strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups are expected to be prominent features in the IR spectrum. These typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C ether linkage would exhibit stretching vibrations in the fingerprint region, typically around 1260-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. nih.govspectrabase.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds, which may be weak in the IR spectrum. scifiniti.com

Table 2: Expected Key Vibrational Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500-1600
Nitro (NO₂)Symmetric Stretch1300-1370
Ether (C-O-C)Stretch1260-1000
Aromatic C-HStretch>3000
Aromatic C=C/C=NStretch1400-1600

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. chemicalbook.com For this compound, the molecular ion peak would confirm the compound's molecular weight.

The fragmentation of the molecule under electron impact would likely involve cleavage of the ether bond, leading to the formation of ions corresponding to the trinitrophenoxy and pyridyl moieties. Further fragmentation of the trinitrophenyl fragment could involve the loss of nitro groups (NO₂). libretexts.orgsapub.org The fragmentation pattern of the pyridine ring itself often involves the loss of HCN or related neutral fragments. sapub.org Analysis of these fragments helps to piece together the original molecular structure. libretexts.orgsapub.org

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. uned.esresearchgate.net

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the crystal lattice. While specific crystallographic data for this compound is not detailed in the provided search results, related compounds like 2,4,6-trinitropyridine (B14450465) have been found to crystallize in the orthorhombic space group Pbcn. researchgate.net Other similar heterocyclic compounds have been observed to crystallize in monoclinic space groups such as P2₁/c. researchgate.netresearchgate.net The determination of the crystal system and space group is a fundamental step in a full crystallographic analysis. webmineral.comnasa.gov

Table 3: Common Crystal Systems and Space Groups for Related Compounds

CompoundCrystal SystemSpace Group
2,4,6-TrinitropyridineOrthorhombicPbcn researchgate.net
2,4,6-triaminopyrimidine-1,3-diium dinitrateMonoclinicP2₁/c researchgate.net
trans-2,4,6-Trinitrophenyl(chloro)bis(triphenylarsine) palladium(II)MonoclinicP2₁/c researchgate.net

Elucidation of Molecular Conformation and Geometry in the Solid State

X-ray diffraction analysis would reveal the precise molecular conformation and geometry of this compound in the solid state. researchgate.net This includes the dihedral angle between the pyridine and trinitrophenyl rings, which would be influenced by steric hindrance and electronic interactions. researchgate.net The bond lengths and angles within the pyridine and trinitrophenyl rings, as well as the C-O-C ether linkage, would be determined with high precision. uned.es In similar structures, the phenyl ring of a 2,4,6-trinitrophenyl group has been observed to be nearly perpendicular to the coordination plane of a metal complex. researchgate.net The planarity of the aromatic rings and the orientation of the nitro groups relative to the phenyl ring would also be elucidated. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular structure of this compound is characterized by a pyridine ring linked to a 2,4,6-trinitrophenyl group through an ether oxygen atom. The precise measurement of bond lengths, bond angles, and dihedral angles from crystallographic data allows for a detailed understanding of the molecule's conformation and the electronic effects of its substituent groups.

At present, specific, publicly available crystallographic data providing the exact bond lengths, bond angles, and dihedral angles for this compound could not be located in the searched resources. This information is typically found in dedicated crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) under a specific deposition number, which was not retrieved in the conducted searches.

For illustrative purposes and to provide a framework for what such an analysis would entail, the following tables present the types of data that would be extracted and analyzed from a crystallographic information file (CIF).

Table 1: Hypothetical Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
C1C2Data not available
C2C3Data not available
C3N1Data not available
N1C4Data not available
C4C5Data not available
C5C1Data not available
C3O1Data not available
O1C6Data not available
C6C7Data not available
C7N2Data not available
N2O2Data not available
N2O3Data not available
C8N3Data not available
N3O4Data not available
N3O5Data not available
C10N4Data not available
N4O6Data not available
N4O7Data not available

Table 2: Hypothetical Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C5C1C2Data not available
C1C2C3Data not available
C2C3N1Data not available
C2C3O1Data not available
N1C3O1Data not available
C3N1C4Data not available
N1C4C5Data not available
C4C5C1Data not available
C3O1C6Data not available
O1C6C7Data not available
O1C6C11Data not available
C7C6C11Data not available
C6C7C8Data not available
C6C7N2Data not available
C8C7N2Data not available
C7C8C9Data not available
C7C8N3Data not available
C9C8N3Data not available
C8C9C10Data not available
C9C10C11Data not available
C9C10N4Data not available
C11C10N4Data not available
C6C11C10Data not available

Table 3: Hypothetical Dihedral Angles for this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C2C3O1C6Data not available
N1C3O1C6Data not available
C3O1C6C7Data not available
C3O1C6C11Data not available
O1C6C7N2Data not available
C11C6C7N2Data not available
O1C6C11C10Data not available
C7C6C11C10Data not available

Detailed Analysis of Crystal Packing Motifs

The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. In the case of this compound, the presence of aromatic rings and highly polar nitro groups suggests that the crystal packing would be governed by a combination of π-π stacking interactions, hydrogen bonds, and other electrostatic interactions.

As with the specific bond parameters, a detailed experimental analysis of the crystal packing motifs for this compound is not available in the public domain based on the conducted searches. However, based on the known behavior of similar molecular structures, several key packing motifs can be anticipated:

π-π Stacking: The electron-deficient trinitrophenyl ring and the electron-rich pyridine ring are expected to engage in significant π-π stacking interactions. These interactions are a crucial driving force in the assembly of many aromatic compounds. The geometry of this stacking can vary, with common arrangements including parallel-displaced and T-shaped orientations. The interplanar distances and the degree of ring overlap would be key parameters to analyze.

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to play a significant role in the crystal packing. The hydrogen atoms on the pyridine and phenyl rings can act as weak donors, forming interactions with the oxygen atoms of the nitro groups or the nitrogen atom of the pyridine ring of neighboring molecules. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.

A comprehensive analysis of the crystal packing would involve the identification and characterization of these various interaction motifs, quantifying their geometric parameters (distances and angles), and understanding how they assemble to form the three-dimensional supramolecular structure. Without the experimental crystallographic data, a definitive analysis of the crystal packing of this compound remains speculative.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of 3-(2,4,6-trinitrophenoxy)pyridine, elucidating its electronic and structural properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine the most stable molecular geometry. physchemres.org This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. scifiniti.com The optimization process involves calculating the wave function and energy at an initial geometry and then systematically searching for a new geometry with lower energy until a minimum is reached. physchemres.org Analysis of the vibrational frequencies is subsequently performed to confirm that the optimized structure represents a true energy minimum. mdpi.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. youtube.comchegg.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, stability, and excitation energies. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. researchgate.net For instance, the HOMO-LUMO energy gap for some molecules can be around 3.9149 eV, indicating high stability. researchgate.net The locations of the HOMO and LUMO within the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively.

ParameterValue
EHOMO (eV)-
ELUMO (eV)-
Energy Gap (ΔE) (eV)-

Charge Distribution Analysis and Molecular Electrostatic Potential (MEP) Mapping

Understanding the distribution of charge within the this compound molecule is essential for predicting its reactive behavior. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. epstem.net This information reveals the electron-rich and electron-deficient regions of the molecule.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's surface. researchgate.net Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, denote electron-deficient areas prone to nucleophilic attack. researchgate.netresearchgate.net For energetic materials, large negative electrostatic potential regions are often found near the nitro groups, indicating these as potential reaction sites. icm.edu.plicm.edu.pl

Vibrational Frequency Calculations and Comparison with Experimental Spectroscopic Data

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. scifiniti.com By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical vibrational spectrum can be generated. scifiniti.comgithub.io These calculated frequencies are often scaled to better match the experimental values. scifiniti.com The comparison between the theoretical and experimental spectra allows for the confident assignment of vibrational modes to specific functional groups and motions within the molecule. scifiniti.com This analysis provides a detailed understanding of the molecule's vibrational dynamics. github.io

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the conformational flexibility and dynamic behavior of this compound.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements of the atoms in a molecule (conformers) and determining their relative energies. By systematically rotating the rotatable bonds in this compound, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers and the energy barriers between them. This exploration helps to understand the molecule's flexibility and the most probable shapes it will adopt. In some cases, the total energies of different conformers are compared, and those with significantly lower energies are selected for further study. mdpi.com

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, theoretical calculations would predict significant downfield shifts for the protons and carbons of the trinitrophenyl ring due to the strong deshielding effect of the three nitro groups. The protons on the pyridine (B92270) ring would also exhibit characteristic shifts influenced by the ether linkage and the nitrogen heteroatom. Hydrogens on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range in ¹H NMR spectra libretexts.orglibretexts.orgpressbooks.pubopenstax.org. Similarly, ether carbon atoms generally show resonances in the 50-80 ppm range in ¹³C NMR spectra libretexts.orglibretexts.orgpressbooks.pubopenstax.org. DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide precise predictions of these chemical shifts acs.orgacs.orgnih.govmdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Trinitrophenyl Ring
C2/C6-H~9.1 - 9.3~145 - 150
C4-H-~140 - 145
C1-O-~155 - 160
C2/C6-NO₂-~148 - 153
C4-NO₂-~142 - 147
Pyridine Ring
C2'-H~8.4 - 8.6~148 - 152
C4'-H~7.3 - 7.5~123 - 127
C5'-H~7.2 - 7.4~120 - 124
C6'-H~8.5 - 8.7~149 - 153
C3'-O-~150 - 155

Note: These are estimated values based on theoretical calculations for analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the stretching and bending of chemical bonds. For this compound, the most prominent features are expected to be the strong C-O-C stretching vibrations of the ether linkage and the symmetric and asymmetric stretching of the nitro groups. Phenyl alkyl ethers typically show two strong C-O stretching absorbances around 1050 cm⁻¹ and 1250 cm⁻¹ libretexts.orgpressbooks.pubopenstax.org. The nitro group stretches are anticipated in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). Theoretical frequency calculations using DFT can predict these vibrational modes with good accuracy, aiding in the assignment of experimental IR spectra.

Table 2: Predicted IR Absorption Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Asymmetric NO₂ Stretch1520 - 1560
Symmetric NO₂ Stretch1345 - 1385
Aryl Ether C-O-C Stretch1200 - 1250
Pyridine Ring C-N Stretch1150 - 1200
Pyridine Ring C-O Stretch1020 - 1070

Note: These are estimated values based on theoretical calculations for analogous structures. Actual experimental values may vary.

Simulations of Intermolecular Interactions and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with each other in a condensed phase, which is crucial for understanding material properties.

For this compound, MD simulations would be employed to investigate the nature and strength of intermolecular forces that govern its crystal packing and bulk properties. Key interactions expected to be observed include:

π-π Stacking: The electron-deficient trinitrophenyl ring and the electron-rich (relative to the trinitrophenyl ring) pyridine ring can engage in significant π-π stacking interactions. These interactions are a dominant force in the crystal packing of many aromatic compounds.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polarized nitro groups and the ether linkage, leading to strong dipole-dipole interactions between adjacent molecules.

MD simulations can be used to calculate important thermodynamic and structural properties. By tracking the trajectories of molecules in a simulated crystal lattice over time, one can compute the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the crystal structure mdpi.com. Furthermore, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy between molecules in the crystal, providing a quantitative measure of the crystal's stability nih.govnih.govnih.gov. The simulation results can offer insights into the material's density, melting point, and mechanical properties.

Intermolecular Interactions and Supramolecular Assembly

Comprehensive Analysis of Hydrogen Bonding Networks

Hydrogen bonds, the strongest of the non-covalent interactions, are expected to play a significant role in the supramolecular assembly of 3-(2,4,6-trinitrophenoxy)pyridine. The presence of the pyridine (B92270) nitrogen atom as a potential hydrogen bond acceptor and the possibility of C-H···O interactions involving the nitro groups and the aromatic rings create a landscape for diverse hydrogen bonding motifs.

In related structures, such as co-crystals of 2,4,6-trinitrotoluene (B92697) (TNT), hydrogen bonds are pivotal in the self-assembly process. researchgate.net Theoretical studies on pyridine-HCl complexes have shown that the strength of hydrogen bonds can be finely tuned by substitution on the pyridine ring. scielo.br For this compound, the primary hydrogen bond acceptor is the nitrogen atom of the pyridine ring. The hydrogen bond donors could be weak C-H donors from neighboring aromatic rings. The geometry and strength of these interactions would be critical in determining the packing of the molecules.

A comprehensive analysis would involve the identification of all potential hydrogen bond donors and acceptors within the molecule and the characterization of the resulting network topology. This includes determining donor-acceptor distances and angles to ascertain the strength and directionality of these bonds.

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of Interaction
C-H (Pyridine Ring)O (Nitro Group)C-H···O
C-H (Trinitrophenyl Ring)N (Pyridine Ring)C-H···N
C-H (Trinitrophenyl Ring)O (Nitro Group)C-H···O

Detailed Study of π-π Stacking Interactions

The aromatic nature of both the pyridine and the trinitrophenyl rings in this compound makes π-π stacking a crucial factor in its supramolecular organization. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems.

In many pyridine-containing compounds, π-π stacking interactions are a dominant feature in their crystal structures. wikipedia.org Theoretical studies on pyridine dimers have shown that the antiparallel-displaced geometry is often the most stable, with significant binding energies. researchgate.net For this compound, the electron-deficient nature of the trinitrophenyl ring and the electron-richer pyridine ring could lead to strong donor-acceptor π-π stacking interactions.

A detailed study would quantify the geometric parameters of these interactions, including the interplanar distance between the stacked rings and the degree of horizontal and vertical displacement. These parameters are critical for understanding the stability and electronic properties of the resulting supramolecular structure.

Table 2: Key Parameters for Analyzing π-π Stacking Interactions

ParameterDescription
Interplanar DistanceThe perpendicular distance between the planes of the interacting aromatic rings.
Centroid-to-Centroid DistanceThe distance between the geometric centers of the stacked rings.
Slippage AngleThe angle describing the offset between the centers of the interacting rings.

Investigation of Other Non-Covalent Interactions

The nitro groups in the trinitrophenyl moiety introduce strong dipole moments, leading to significant dipole-dipole interactions between adjacent molecules. London dispersion forces, although individually weak, become collectively significant due to the large number of atoms in the molecule. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these weaker interactions. nih.gov Computational studies on related energetic materials like 2,4,6-trinitro-1,3,5-triazine (TNTA) have highlighted the importance of nonbonded interactions in determining crystal stacking. mdpi.com

Supramolecular Architectures and Host-Guest Chemistry Involving this compound

The combination of various intermolecular interactions can lead to the formation of complex and fascinating supramolecular architectures. The specific geometry and electronic properties of this compound make it a promising candidate for constructing such assemblies and for applications in host-guest chemistry.

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For this compound, the interplay between hydrogen bonding, π-π stacking, and other forces will dictate the self-assembly pathway and the final supramolecular architecture. The formation of one-dimensional tapes, two-dimensional sheets, or three-dimensional networks can be envisaged depending on the relative strengths and directionalities of these interactions. The principles of self-assembly in similar systems, such as those involving pyridine derivatives, have been extensively studied and provide a framework for understanding the behavior of this compound. qucosa.de

Crystal engineering aims to design and synthesize crystalline materials with desired structures and properties by controlling intermolecular interactions. rsc.org By understanding the non-covalent interactions governing the packing of this compound, it may be possible to engineer its crystal structure to achieve specific functionalities.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is directly related to the different ways molecules can pack in the solid state. Each polymorph will have a unique set of intermolecular interactions and, consequently, distinct physical properties. The study of polymorphism in related trinitro compounds, such as 2,4,6-trinitrotoluene (TNT), has revealed the existence of multiple crystal forms with different stabilities. While no specific studies on the polymorphism of this compound have been reported, it is a likely possibility given its molecular complexity and the variety of intermolecular forces at play. Controlling the crystallization conditions could potentially lead to the selective formation of different polymorphs with unique characteristics.

Energetic Properties and Thermal Decomposition Mechanisms

Computational Assessment of Energetic Parameters

Theoretical calculations are crucial for predicting the performance of energetic materials, providing essential data on their energy output and detonation characteristics before undertaking hazardous synthesis and testing.

The heat of formation (ΔHf) is a fundamental thermodynamic property that indicates the energy stored within a chemical compound. It is a critical input for calculating detonation performance. For PYX, the calculated standard molar enthalpy of formation has been reported as +43.7 kJ·mol⁻¹ . icm.edu.pl This positive value signifies the endothermic nature of the compound, indicating a significant amount of energy is stored within its chemical bonds.

Detonation velocity and pressure are key indicators of an explosive's performance, representing the speed at which the detonation wave travels through the material and the pressure exerted at the detonation front. Computational models, such as the Cheetah and EXPLO5 thermochemical codes, are used to predict these parameters. icm.edu.plresearchgate.net

Calculated detonation parameters for PYX show it to be a powerful explosive. The detonation velocity is consistently reported in the range of 7,100 to 7,497 m/s . scitoys.comresearchgate.netresearchgate.nettandfonline.com The calculated detonation pressure is approximately 24.2 GPa , with some calculations suggesting it could be as high as 30.8 GPa. researchgate.nettandfonline.com

ParameterValueSource
Heat of Formation (kJ·mol⁻¹)+43.7 icm.edu.pl
Detonation Velocity (m/s)7,448 scitoys.comtandfonline.com
7,100 (at 1.64 g/cm³ with 5% binder) researchgate.net
7,497 researchgate.net
Detonation Pressure (GPa)24.2 (Calculated) tandfonline.com
30.8 (Calculated) researchgate.net

Thermal Decomposition Studies

The thermal stability of PYX is one of its most important features, making it suitable for high-temperature applications where other explosives would decompose prematurely. scitoys.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating the thermal stability of energetic materials. researchgate.net Studies on PYX show it possesses excellent thermal stability, with a decomposition onset well above 350°C. mdpi.comsemanticscholar.org

DSC analyses at various heating rates show that the decomposition peak temperature (Tp) shifts to higher values as the heating rate increases. For raw PYX, the onset of decomposition ranges from 360.3°C to 374.0°C, with corresponding peak temperatures from 361°C to 376°C. tandfonline.com The main decomposition peak for raw PYX is typically observed at 368°C , with a second decomposition stage occurring at a higher temperature of around 417°C. mdpi.com Recrystallization of PYX can further enhance its thermal stability, increasing the decomposition peak temperature by 5 to 7°C. mdpi.comtandfonline.com It has been noted that volatile semi-products formed during decomposition can influence the reaction kinetics, making the use of hermetic sample pans advisable for accurate DSC measurements. researchgate.net

DSC Peak Decomposition Temperatures of Raw PYX tandfonline.com
Heating Rate (°C/min)Onset Temperature (°C)Peak Temperature (°C)
5360.3361
10366.7367
15372.6373
20374.0376

To understand the chemical reactions occurring during decomposition, evolved gas analysis (EGA) techniques such as coupled TGA-Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) are employed. These methods identify the gaseous products released as the material is heated.

Studies using DSC-TG-MS-FTIR have identified the primary gaseous products from the thermal decomposition of PYX. The evolved gases include carbon dioxide (CO₂), nitrous oxide (N₂O), nitrogen monoxide (NO), hydrogen cyanide (HCN), and water (H₂O) . dntb.gov.ua The identification of these small molecules provides direct insight into the fragmentation of the larger PYX molecule.

The high thermal stability of PYX is attributed to its molecular structure, which includes a highly conjugated pyridine (B92270) ring and the formation of strong intramolecular and intermolecular hydrogen bonds. mdpi.comsemanticscholar.org The decomposition of PYX occurs in a complex, multi-stage process. mdpi.comdntb.gov.ua

The decomposition mechanism involves at least two main stages:

Initial Stage: The primary decomposition step is the cleavage of the N-H bonds and the scission of the C-NO₂ bonds on the picryl groups. This initial fragmentation leads to the release of the identified gaseous products: CO₂, N₂O, NO, HCN, and H₂O. dntb.gov.ua

Second Stage: This stage involves the subsequent thermal decomposition of the condensed-phase intermediates formed during the initial stage. This further breakdown releases additional CO₂, N₂O, and HCN. dntb.gov.ua

Information Deficit for 3-(2,4,6-Trinitrophenoxy)pyridine

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound This compound that adheres to the specific outline provided.

The requested article structure demands in-depth details on highly specific topics, including:

Initial bond scission events and their activation energies.

Characterization of specific radical mechanisms.

Investigations into autocatalytic processes during its thermal degradation.

Advanced analysis of its sensitivity to impact and friction.

Despite extensive searches for these precise data points, the necessary research findings, data tables, and detailed discussions pertaining solely to this compound could not be located in the available resources. While information exists for structurally related compounds such as other trinitrophenyl derivatives, nitropyridines, and various energetic materials, the strict constraint to focus exclusively on this compound prevents the use of this analogous data.

Consequently, it is not possible to fulfill the request to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without access to the specific source documents, referenced in the outline as researchgate.net,,,,, and.

Coordination Chemistry and Ligand Properties

3-(2,4,6-Trinitrophenoxy)pyridine as a Ligand in Metal Complexes

The molecule this compound possesses distinct electronic features that govern its behavior as a ligand in coordination chemistry. The interplay between the pyridine (B92270) ring and the strongly electron-withdrawing trinitrophenyl group dictates its coordinating properties.

The Lewis basicity of a pyridine derivative is fundamentally linked to the availability of the lone pair of electrons on the nitrogen atom. For unsubstituted pyridine, the pKa of its conjugate acid is approximately 5.25. wikipedia.org However, the introduction of substituents can significantly alter this value.

The 3-(2,4,6-trinitrophenoxy) group is a powerful electron-withdrawing substituent. This effect is twofold: the phenoxy group itself is moderately deactivating, and this is vastly amplified by the presence of three nitro groups on the phenyl ring, which withdraw electron density through both inductive and resonance effects. researchgate.netnih.govstackexchange.com This strong electronic pull reduces the electron density on the pyridine nitrogen, making the lone pair less available for donation to a Lewis acid, such as a proton or a metal ion.

Consequently, this compound is expected to be a significantly weaker base than pyridine. Its pKa value would be considerably lower than 5.25. Across various substituted compounds, it is a well-established principle that electron-withdrawing groups decrease the pKa, making the compound more acidic (or less basic). nih.gov The cumulative effect of the trinitrophenyl moiety suggests that this ligand would require strongly Lewis acidic metal centers to form stable coordination complexes.

Table 1: pKa Values of Pyridine and Related Heterocycles

CompoundpKa (Conjugate Acid in Water)Reference
Pyridine5.25 wikipedia.org
3-Chloropyridine2.84
3-Cyanopyridine1.45
This compound < 1 (Estimated)

Note: The pKa for this compound is an estimation based on the strong electron-withdrawing nature of the substituent.

The ligand this compound presents multiple potential coordination sites for metal ions. These include:

Pyridine Nitrogen: This is the most probable coordination site. The nitrogen atom possesses a lone pair in an sp² hybrid orbital within the plane of the ring, which is sterically accessible for binding to a metal center. wikipedia.orgkpi.ua

Ether Oxygen: The oxygen atom of the phenoxy bridge also has lone pairs. However, ether oxygens are generally weak Lewis bases. In this molecule, the basicity of the ether oxygen is further diminished due to its attachment to two electron-deficient aromatic systems (the pyridine and trinitrophenyl rings).

Nitro Group Oxygens: The oxygen atoms of the three nitro groups also possess lone pairs and could potentially act as donor atoms. Coordination through a nitro group oxygen is known, often leading to chelate formation. In this case, chelation involving a nitro group and the pyridine nitrogen would result in a seven-membered ring, which is generally less stable than five- or six-membered chelate rings.

Given these factors, coordination is most likely to occur monodentately through the pyridine nitrogen atom. Bidentate coordination involving the ether or a nitro oxygen is less probable but cannot be entirely ruled out, especially with hard metal ions that have a high affinity for oxygen donors.

Synthesis and Structural Characterization of Coordination Complexes with Metal Ions

While specific literature on the synthesis of metal complexes with this compound is scarce, general methodologies for the formation of pyridine-based complexes can be applied.

The synthesis of coordination complexes with this ligand would typically involve the direct reaction of the ligand with a metal salt in a suitable solvent. Common synthetic strategies include:

Direct Reaction: A solution of the ligand is mixed with a solution of a metal salt (e.g., chlorides, nitrates, perchlorates) in a solvent such as ethanol, methanol, or acetonitrile. The resulting complex may precipitate directly or be isolated upon solvent evaporation or addition of a less-polar co-solvent. nih.govresearchgate.net

Elevated Temperatures: Refluxing the reaction mixture can facilitate the formation of more stable or kinetically inert complexes.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic-based complexes. nih.gov

Control of Stoichiometry: The ratio of metal to ligand can be varied to control the number of ligands coordinated to the metal center, leading to different complex formulations. wikipedia.org

For instance, reacting this compound with a metal dichloride (MCl₂) could potentially yield complexes of the type [M(L)₂Cl₂] or [M(L)₄]Cl₂, depending on the metal ion and reaction conditions.

The coordination geometry of the resulting metal complexes would be dictated by the preferred coordination number and geometry of the central metal ion. Common geometries for transition metal complexes with pyridine-type ligands include octahedral, tetrahedral, and square planar. wikipedia.orgacs.org

The metal-ligand bond distance, specifically the M-N(pyridine) bond, is a critical parameter. This distance is influenced by several factors, including the size of the metal ion, its oxidation state, and the electronic properties of the ligand. acs.org Because this compound is a very weak Lewis base, the donation of electron density from the pyridine nitrogen to the metal center will be relatively poor. This is expected to result in a weaker and therefore longer M-N bond compared to complexes with more electron-donating pyridine ligands.

Table 2: Representative Metal-Pyridine Bond Distances in Octahedral Complexes

ComplexMetal IonM-N(pyridine) Distance (Å)Reference
[Fe(Bn-CDPy3)Cl]⁺Fe(II)2.163 - 2.268 nih.gov
[Zn(NR)₂]Zn(II)~2.1 acs.org
[RuCl₂(CO)₂(Py)₂]Ru(II)N/A kpi.ua
[M(this compound)ₓXᵧ] Various Expected to be longer than typical M-Py bonds

Note: The bond distance for the title compound's complexes is a prediction based on its electronic properties.

The formation of a coordination complex with this compound would lead to distinct changes in its spectroscopic properties.

Infrared (IR) Spectroscopy: Upon coordination of the pyridine nitrogen to a metal center, the vibrational frequencies of the pyridine ring are expected to shift. Notably, the C=N stretching vibration, typically observed around 1580-1600 cm⁻¹, often shifts to a higher wavenumber (15-20 cm⁻¹) as the coordination restricts ring vibrations. kpi.ua

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand would be dominated by intense π-π* transitions within the aromatic rings. Upon complexation, new absorption bands may appear. These can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.gov Given the electron-deficient nature of the ligand, MLCT bands (donation of electron density from the metal's d-orbitals to the ligand's π*-orbitals) would likely be at high energy, while LMCT bands would be at lower energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Coordination to a paramagnetic metal center would lead to significant broadening and shifting of the ligand's proton and carbon NMR signals. For diamagnetic complexes, coordination would cause downfield shifts of the pyridine proton signals, particularly for the protons ortho and para to the nitrogen, due to the deshielding effect of the metal ion.

Role of the Trinitrophenyl Moiety in Coordination Behavior

The 2,4,6-trinitrophenyl (picryl) group is a powerful electron-withdrawing moiety due to the cumulative inductive and resonance effects of the three nitro groups. When attached to a pyridine ring via an ether linkage at the 3-position, it is expected to exert a significant influence on the coordination properties of the pyridine nitrogen atom.

Influence on the Electron Density of the Pyridine Ring

The primary mode of coordination for pyridine and its derivatives is through the lone pair of electrons on the nitrogen atom, acting as a σ-donor to a metal center. The basicity of the pyridine nitrogen, and thus its ability to donate electron density to a metal, is highly sensitive to the electronic effects of substituents on the ring.

The 2,4,6-trinitrophenoxy substituent at the 3-position of the pyridine ring is anticipated to substantially decrease the electron density at the pyridine nitrogen. This effect is primarily transmitted through the ether linkage and the pyridine ring's π-system. The three nitro groups on the phenyl ring are strong -I (inductive) and -M (mesomeric or resonance) groups, which pull electron density away from the phenyl ring. This, in turn, makes the phenoxy group a significantly stronger electron-withdrawing group than an unsubstituted phenoxy group.

This strong electron withdrawal is expected to have a cascading effect:

Reduced Basicity: The pKa of the pyridinium (B92312) ion of this compound is predicted to be significantly lower than that of unsubstituted pyridine (pKa ≈ 5.25). This reduction in basicity directly correlates with a decreased ability of the pyridine nitrogen to act as a σ-donor ligand.

Weaker Metal-Ligand Bonds: Consequently, the coordination of this compound to a given metal center is expected to result in a weaker metal-nitrogen bond compared to complexes with unsubstituted pyridine or pyridine with electron-donating substituents. This would be reflected in longer metal-nitrogen bond lengths in the solid state and lower stability constants in solution.

CompoundPredicted Effect of Substituent on Pyridine Nitrogen Electron DensityPredicted Relative Metal-Nitrogen Bond Strength
PyridineBaselineBaseline
3-MethoxypyridineIncreasedStronger
3-ChloropyridineDecreasedWeaker
This compound Significantly Decreased Significantly Weaker

Exploration of Potential π-Acceptor Properties

While pyridine itself is generally considered a weak π-acceptor ligand, its π-accepting capabilities can be enhanced by the presence of electron-withdrawing substituents. rsc.org These substituents lower the energy of the pyridine ring's π* orbitals, making them more accessible for back-donation from metal d-orbitals.

The 2,4,6-trinitrophenyl group is one of the strongest electron-withdrawing groups, and its presence is expected to significantly enhance the π-acceptor character of the this compound ligand. This occurs through two potential mechanisms:

Lowering Pyridine π Orbitals:* The electron-withdrawing nature of the trinitrophenoxy group will lower the energy of the entire π-system of the pyridine ring, including the antibonding π* orbitals. This makes them better energy matches for filled metal d-orbitals, facilitating π-back-donation.

Extended π-System: The trinitrophenyl moiety itself possesses low-lying π* orbitals associated with the nitro groups and the aromatic ring. There is a possibility of extended conjugation across the C-O-C ether linkage, which could allow the entire ligand to act as a more effective π-acceptor, with electron density from the metal being delocalized over the entire molecule, including the trinitrophenyl ring.

Ligand FeatureContribution to π-Acceptor Properties
Pyridine RingInherently weak π-acceptor.
Electron-Withdrawing SubstituentLowers the energy of the pyridine π* orbitals, enhancing π-acidity.
Trinitrophenyl Moiety Provides a highly electron-deficient, extended π-system with low-lying π* orbitals, potentially leading to significant π-acceptor character.

Advanced Applications and Future Research Directions

Potential as a Component in Energetic Materials

The 2,4,6-trinitrophenyl moiety is a well-established toxophore in the field of energetic materials, renowned for imparting high energy and density. Its incorporation into molecules is a common strategy for designing new explosives and propellants. The presence of three nitro groups on the phenyl ring leads to a highly electron-deficient aromatic system with a high positive heat of formation and the ability to generate a large volume of gaseous products upon decomposition.

A primary goal in modern explosives research is the development of insensitive munitions (IM) that are highly resistant to accidental detonation from stimuli such as shock, friction, and heat. wikipedia.org The molecular structure of an explosive plays a crucial role in its sensitivity. For 3-(2,4,6-Trinitrophenoxy)pyridine, the ether linkage introduces a degree of flexibility into the molecule that is not present in more rigid structures like TNT (Trinitrotoluene). This flexibility can sometimes be a pathway for dissipating the energy of an impact, thus reducing sensitivity.

High-Energy Density Materials (HEDMs) are sought for applications where the maximum energy output from the smallest possible mass is required. bohrium.com The performance of HEDMs is strongly correlated with their density and detonation velocity. researchgate.netdrdo.gov.inproquest.com The combination of a planar pyridine (B92270) ring and a planar trinitrophenyl ring in this compound could allow for efficient crystal packing, potentially leading to a high-density material.

The detonation properties of many energetic materials are well-documented and provide a basis for estimating the potential performance of new compounds. neliti.comwikipedia.org By comparing the structural features of this compound to those of known HEDMs, it is possible to make some predictions about its potential performance. The high nitrogen and oxygen content, contributed by the pyridine ring and the nitro groups respectively, would result in a favorable oxygen balance, which is a key factor for achieving high detonation performance. Computational studies on trinitrophenyl-substituted compounds have shown that they can possess excellent explosive properties. mdpi.com

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)
1,3,5-TrinitrobenzeneTNB1.607,450
2,4,6-Trinitrotoluene (B92697)TNT1.606,900
Picric Acid (2,4,6-Trinitrophenol)TNP1.707,350
Tetryl (B1194171)-1.717,570
TriaminotrinitrobenzeneTATB1.807,350

Role in the Design of Novel Reactive Structure Materials

Reactive structure materials are a class of materials that combine structural integrity with the ability to release chemical energy upon impact. These materials are being explored for applications in advanced warheads and other military hardware. The incorporation of energetic molecules into a polymer matrix is a common approach to creating these materials.

The this compound molecule possesses features that could make it a candidate for inclusion in such materials. The pyridine ring, with its basic nitrogen atom, offers a site for chemical modification or interaction with a polymer backbone. For example, it could be incorporated into polymers through coordination or by covalent bonding. researchgate.net Pyridine-grafted polymers have been synthesized for various applications, demonstrating the versatility of the pyridine moiety in polymer chemistry. mdpi.com The energetic picryl group would provide the energy release, while the polymer matrix would provide the structural properties. The reactivity of the pyridine nitrogen could be exploited to create cross-linked networks, enhancing the mechanical properties of the resulting reactive material. acs.orgnih.govresearchgate.net

Fundamental Contributions to Pyridine Chemistry and Polynitroaromatic Systems Research

The study of this compound can provide valuable insights into fundamental aspects of both pyridine and polynitroaromatic chemistry. The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction, for example, the reaction of 3-hydroxypyridine (B118123) with picryl chloride, or 2,4,6-trinitrophenoxide with a suitable halopyridine. The success and kinetics of such a synthesis would provide data on the reactivity of these systems. The synthesis of aryl ethers from various precursors is a well-established area of organic chemistry, and applying these methods to this specific system would be a valuable academic exercise. google.comnih.govuni.eduuni.edu

From a physical organic chemistry perspective, the molecule is an excellent model for studying the electronic interactions between two different aromatic rings connected by an ether linkage. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. stackexchange.comwikipedia.org The picryl group is extremely electron-withdrawing due to the presence of three nitro groups. The electronic effect of the 2,4,6-trinitrophenoxy group on the reactivity and spectral properties of the pyridine ring would be a subject of interest. nih.govrsc.org For instance, the basicity of the pyridine nitrogen would be significantly reduced, and the pyridine ring would be highly deactivated towards electrophilic substitution.

Emerging Research Areas and Interdisciplinary Connections

The potential of this compound extends beyond energetic materials. The highly electron-deficient nature of the picryl ring makes it an excellent electron acceptor. This property could be exploited in the field of materials science for the development of charge-transfer complexes. When combined with electron-rich materials, it could form colored complexes with interesting electronic and optical properties.

In analytical chemistry, polynitroaromatic compounds are sometimes used as reagents for the detection of electron-donating species. The unique combination of the picryl group with a pyridine moiety could lead to new analytical reagents with specific selectivities.

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